molecular formula C8H15Cl2N3O B3105412 1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride CAS No. 1532288-31-5

1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride

Cat. No.: B3105412
CAS No.: 1532288-31-5
M. Wt: 240.13 g/mol
InChI Key: IAJQLZYCOKJPJN-UHFFFAOYSA-N
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Description

1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride is a chemical compound with the molecular formula C8H15Cl2N3O and a molecular weight of 240.13 g/mol . This compound is primarily used in research and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride involves several steps. One common method includes the reaction of 1-methyl-3-pyrrolidinol with pyrazole derivatives under controlled conditions. The reaction typically requires the use of a base such as sodium hydroxide and an organic solvent like ethanol . The product is then purified through vacuum distillation to obtain the desired compound with high purity.

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The process involves batch-wise addition of reagents and careful control of reaction conditions to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrazole ring.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures typically range from room temperature to 50°C . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with GABA-chloride ion channels and other key proteins .

Comparison with Similar Compounds

1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-methyl-5-pyrrolidin-3-yl-1H-pyrazol-3-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.2ClH/c1-11-8(12)4-7(10-11)6-2-3-9-5-6;;/h4,6,9-10H,2-3,5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJQLZYCOKJPJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N1)C2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 2
1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 3
1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 4
1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 5
1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 6
1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride

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